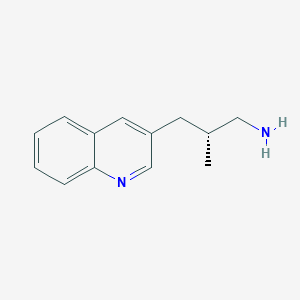

Ethyl 3-amino-3-(difluoromethyl)pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

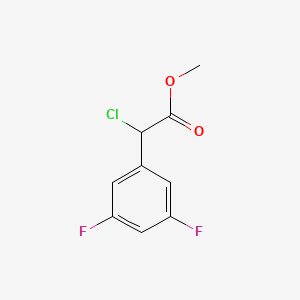

Ethyl 3-amino-3-(difluoromethyl)pentanoate is an organic compound with the CAS Number: 2375260-03-8 . It has a molecular weight of 195.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15F2NO2/c1-3-8(11,7(9)10)5-6(12)13-4-2/h7H,3-5,11H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at temperatures below -10°C to maintain its stability .Scientific Research Applications

Synthesis and Biochemical Applications

- Peptidyl 2,2-Difluoro-3-Aminopropionate Synthesis : A study demonstrated the synthesis of Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction. This compound served as a precursor for potential proteinase inhibitors, highlighting its application in synthesizing bioactive molecules (Angelastro, Bey, Mehdi, & Peet, 1992).

- Organotin(IV) Complexes for Anticancer Drugs : Ethyl 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate reacted with PhnSnCl4-n to yield organotin(IV) complexes with significant cytotoxic activity against various human tumor cell lines, suggesting applications in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).

- α-Alkylation of β-Aminobutanoates : Dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates were alkylated or added to benzaldehyde, providing methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, useful in synthesizing chiral molecules (Seebach & Estermann, 1987).

Synthetic Methodologies and Applications

- Chromogenic Amino Acid for HIV-Protease Assay : A study highlighted the preparation of a chromogenic amino acid derivative for detecting HIV-protease activity, showcasing the utility of such compounds in developing biochemical assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).

- Synthesis of Polyfluoroalkyl α-Amino Acids : Research described a new synthesis for racemic α-amino acids containing polyfluorinated aliphatic long chains, demonstrating the versatility of these compounds in synthesizing modified amino acids (Delon, Laurent, & Blancou, 2005).

Catalytic and Synthetic Applications

- Catalytic Hydrodefluorination of C(sp3)-F Bonds : A process for the room-temperature catalytic hydrodefluorination of strong C(sp3)-F bonds in benzotrifluorides and fluoropentane was developed, indicating applications in modifying fluorinated organic compounds (Scott, Çelenligil-Çetin, & Ozerov, 2005).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These codes indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

ethyl 3-amino-3-(difluoromethyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO2/c1-3-8(11,7(9)10)5-6(12)13-4-2/h7H,3-5,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHHQBVKUOOUPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)(C(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2402357.png)

![3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2402359.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methyl acetate](/img/structure/B2402364.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![N-(5-chloro-2-methoxyphenyl)-4-(6,8-dioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2402371.png)